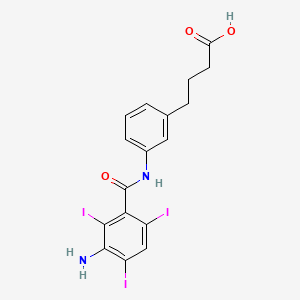
Butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)- is a complex organic compound that features a butyric acid backbone with a substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)- typically involves multi-step organic reactions. One common approach is to start with the iodination of aniline derivatives to introduce the iodine atoms. This is followed by acylation reactions to attach the butyric acid moiety. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production rates and consistency .
化学反応の分析
Types of Reactions
Butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the phenyl ring or the butyric acid chain.
Reduction: This can be used to alter the oxidation state of the iodine atoms or other substituents.
Substitution: Halogen atoms, such as iodine, can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols .
科学的研究の応用
Butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s iodine content makes it useful in radiolabeling studies and imaging techniques.
Industry: The compound can be used in the production of specialty chemicals and materials .
作用機序
The mechanism by which butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms can enhance the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and cellular uptake mechanisms .
類似化合物との比較
Similar Compounds
4-Phenylbutyric acid: This compound shares the butyric acid backbone but lacks the iodine atoms and the amino group.
Indole 3-Butyric Acid: Another similar compound used in plant biology, differing in its indole structure and lack of iodine
Uniqueness
Butyric acid, 4-(m-(3-amino-2,4,6-triiodobenzamido)phenyl)- is unique due to its specific substitution pattern, particularly the presence of three iodine atoms.
特性
CAS番号 |
22708-53-8 |
|---|---|
分子式 |
C17H15I3N2O3 |
分子量 |
676.03 g/mol |
IUPAC名 |
4-[3-[(3-amino-2,4,6-triiodobenzoyl)amino]phenyl]butanoic acid |
InChI |
InChI=1S/C17H15I3N2O3/c18-11-8-12(19)16(21)15(20)14(11)17(25)22-10-5-1-3-9(7-10)4-2-6-13(23)24/h1,3,5,7-8H,2,4,6,21H2,(H,22,25)(H,23,24) |
InChIキー |
XQLBKXTXLFNMAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C(=C(C=C2I)I)N)I)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


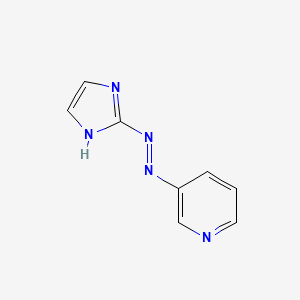



![3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806782.png)
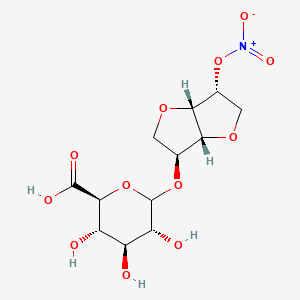

![Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro-](/img/structure/B13806803.png)

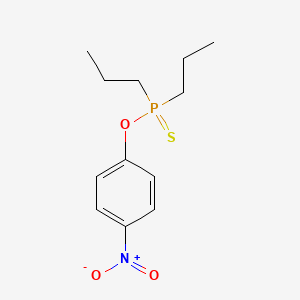

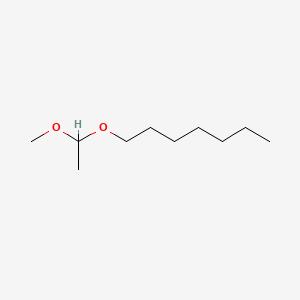
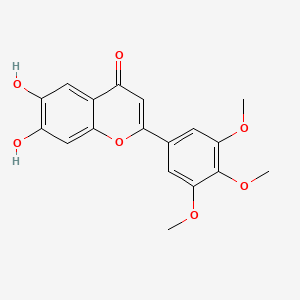
![(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-7-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806849.png)
